![molecular formula C14H9FN2OS B2601358 N-(benzo[d]thiazol-6-yl)-4-fluorobenzamide CAS No. 922879-02-5](/img/structure/B2601358.png)

N-(benzo[d]thiazol-6-yl)-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Synthesis Analysis

Benzothiazoles can be synthesized through various methods. One common method involves the condensation of 2-aminothiophenol with a carboxylic acid in the presence of a dehydrating agent .Molecular Structure Analysis

The benzothiazole ring system is planar and aromatic. It is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For example, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical and Chemical Properties Analysis

Benzothiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are typically clear pale yellow liquids with a boiling point of around 116–118°C .Applications De Recherche Scientifique

Anticancer Potential

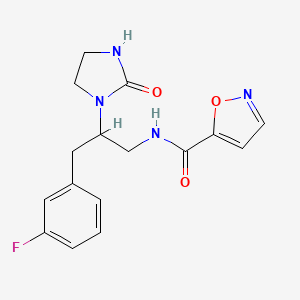

A study by Kumbhare et al. (2014) explored isoxazole derivatives of benzothiazoles and found that these compounds exhibited anti-cancer activity against various cancer cell lines. Specifically, one compound induced G2/M cell cycle arrest and apoptosis in the Colo205 cell line through p53 activation and mitochondrial pathways (Kumbhare et al., 2014).

Synthesis and Biological Evaluation

Hutchinson et al. (2001) synthesized fluorinated benzothiazoles and evaluated their cytotoxicity. These compounds demonstrated potent cytotoxicity in certain human breast cancer cell lines, indicating their potential as antitumor agents (Hutchinson et al., 2001).

Antimicrobial Activity

Desai et al. (2013) reported the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating significant antimicrobial activity against various bacterial and fungal strains (Desai et al., 2013).

Benzodiazepine Receptor Agonists

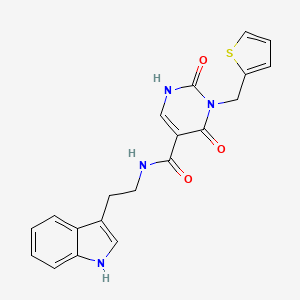

A study by Faizi et al. (2017) focused on the synthesis of 4-thiazolidinone derivatives, which showed considerable anticonvulsant activity and were identified as agonists of benzodiazepine receptors (Faizi et al., 2017).

Imaging and Diagnostic Applications

Fujinaga et al. (2012) developed novel positron emission tomography (PET) ligands for imaging metabotropic glutamate receptor type 1 in the rodent brain, indicating a potential application in neurological diagnostics (Fujinaga et al., 2012).

Fluorescence and Sensor Applications

Qian et al. (2012) developed a phenylbenzoxazole-based organic compound with enhanced emission in aggregates, useful for fluorescence-based applications (Qian et al., 2012).

Mécanisme D'action

Mode of Action

It’s known that benzothiazole derivatives can interact with various biological targets and induce a range of effects .

Biochemical Pathways

Benzothiazole derivatives have been associated with diverse biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

A study on similar compounds suggests that they may have a favourable pharmacokinetic profile .

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2OS/c15-10-3-1-9(2-4-10)14(18)17-11-5-6-12-13(7-11)19-8-16-12/h1-8H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCSVCFKUXFJSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2601279.png)

![8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one](/img/structure/B2601282.png)

![N-[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2601284.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2,6-dichlorophenyl)-N'-methyl-4,5-dihydro-1,2-oxazole-5-carbohydrazide](/img/structure/B2601288.png)

![2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2601289.png)

![2-[3-Fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2601290.png)

-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2601291.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2601295.png)